molecular formula C24H20ClN5O3 B358044 4-chloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide CAS No. 844660-49-7

4-chloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide

Cat. No.: B358044
CAS No.: 844660-49-7
M. Wt: 461.9g/mol
InChI Key: ROQQUOSMQLVHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is a complex organic compound with a unique structure that includes a pyrimidine ring fused with a benzene ring, a cyano group, and an ethoxypropyl side chain

Preparation Methods

The synthesis of 4-chloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide involves multiple steps. One common method includes the N-alkylation of 4-chloro-5-cyano-1,2,3-triazole with orthoformic acid derivatives . This process typically involves the use of methyl and ethyl orthoformate, and the dimethyl, diethyl, and ethylene acetals of DMF. The reaction conditions often require specific temperatures and solvents to achieve the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, given the presence of reactive sites on the molecule.

Common reagents used in these reactions include bromine, chlorine, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.

    Biological Research: It is used in various biological assays to study its effects on different biological systems.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and benzamide compounds These compounds share structural similarities but may differ in their specific functional groups and side chains The uniqueness of 4-chloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[840

Properties

CAS No.

844660-49-7

Molecular Formula

C24H20ClN5O3

Molecular Weight

461.9g/mol

IUPAC Name

4-chloro-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide

InChI

InChI=1S/C24H20ClN5O3/c1-2-33-13-5-12-30-21(28-23(31)16-7-9-18(25)10-8-16)17(15-26)14-19-22(30)27-20-6-3-4-11-29(20)24(19)32/h3-4,6-11,14H,2,5,12-13H2,1H3

InChI Key

ROQQUOSMQLVHBU-UHFFFAOYSA-N

SMILES

CCOCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)Cl)C#N)C(=O)N4C=CC=CC4=N2

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)Cl)C#N)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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